molecular formula C11H11N3O3 B2854115 1-methyl-5-[(4-nitrophenoxy)methyl]-1H-pyrazole CAS No. 1245772-29-5

1-methyl-5-[(4-nitrophenoxy)methyl]-1H-pyrazole

Cat. No.: B2854115
CAS No.: 1245772-29-5
M. Wt: 233.227
InChI Key: KGTZXQCDYFTLNB-UHFFFAOYSA-N
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Description

1-methyl-5-[(4-nitrophenoxy)methyl]-1H-pyrazole is a nitrogen-containing heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical research. Pyrazole derivatives are recognized as privileged scaffolds in drug discovery due to their diverse biological activities and presence in several therapeutic agents . This specific derivative serves as a key synthetic intermediate for developing novel bioactive molecules. Researchers utilize this compound to explore structure-activity relationships, particularly in designing potential therapeutic agents. The nitrophenoxymethyl substituent enhances the molecular framework's versatility, facilitating further chemical modifications for creating targeted compound libraries. Pyrazole cores are known to exhibit a wide spectrum of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antioxidant activities, making them valuable for investigating new treatment modalities . The electron-rich nitrogenous heterocycle acts as a crucial pharmacophore in many biologically active compounds, contributing to interactions with various enzymatic targets . As a building block in multicomponent reactions, this compound enables efficient synthesis of complex molecular architectures, supporting drug discovery efforts against evolving global health challenges . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-methyl-5-[(4-nitrophenoxy)methyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3/c1-13-10(6-7-12-13)8-17-11-4-2-9(3-5-11)14(15)16/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGTZXQCDYFTLNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)COC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Challenges

The target compound features a pyrazole core substituted at positions 1 and 5. Retrosynthetically, the molecule can be dissected into:

  • Pyrazole nucleus : Constructed via cyclocondensation or cycloaddition reactions.
  • 1-Methyl group : Introduced via methylhydrazine or post-synthetic methylation.
  • 5-[(4-Nitrophenoxy)methyl] group : Installed through nucleophilic substitution or Mitsunobu reactions.

Cyclocondensation Routes Using 1,3-Dicarbonyl Precursors

Knorr-Type Synthesis with Modified 1,3-Diketones

The classical Knorr pyrazole synthesis involves cyclocondensation of 1,3-diketones with hydrazines. For 1-methyl-5-[(4-nitrophenoxy)methyl]-1H-pyrazole, a tailored 1,3-diketone bearing a hydroxymethyl or halomethyl group at the central carbon is required.

Example Protocol:
  • Synthesis of 3-(Chloromethyl)pentane-2,4-dione :
    React diethyl oxalate with chloroacetone under Claisen condensation conditions.
  • Cyclocondensation with Methylhydrazine :
    Heat 3-(chloromethyl)pentane-2,4-dione with methylhydrazine in ethanol under reflux to yield 5-(chloromethyl)-1-methyl-1H-pyrazole.
  • Nucleophilic Substitution with 4-Nitrophenol :
    React 5-(chloromethyl)-1-methyl-1H-pyrazole with 4-nitrophenol in dimethylformamide (DMF) using potassium carbonate as a base (80°C, 12 h).

Yield : ~60–70% after purification by methanol recrystallization.

Post-Synthetic Functionalization of Pyrazole Intermediates

Hydroxymethylpyrazole Intermediate Route

A two-step approach involving pyrazole core formation followed by side-chain modification is often more practical.

Step 1: Synthesis of 5-(Hydroxymethyl)-1-methyl-1H-pyrazole
  • Cyclocondensation : React methylhydrazine with ethyl 3-(hydroxymethyl)-2,4-dioxopentanoate in ethanol catalyzed by nano-ZnO (95°C, 4 h).
    $$
    \text{Yield}: 85–90\% \text{ (HPLC purity >95\%)}
    $$
Step 2: Etherification via Mitsunobu Reaction
  • Reagents : 5-(Hydroxymethyl)-1-methyl-1H-pyrazole, 4-nitrophenol, triphenylphosphine, diisopropyl azodicarboxylate (DIAD) in tetrahydrofuran (THF).
  • Conditions : Stir at room temperature for 24 h.
    $$
    \text{Yield}: 75–80\% \text{ (isolated by silica gel chromatography)}
    $$

Advantages : High regioselectivity and tolerance for phenolic nucleophiles.

Multicomponent Reactions (MCRs) for Streamlined Synthesis

One-Pot Assembly Using Propargyl Alcohol Derivatives

MCRs enable concurrent formation of the pyrazole ring and side-chain functionalization.

Example Reaction:
  • Components : Methylhydrazine, 4-nitrophenol, propargyl alcohol, and ethyl acetoacetate.
  • Catalyst : Montmorillonite K-10 under ultrasonic irradiation.
  • Mechanism :
    • In situ formation of a propargyl diketone intermediate.
    • Cyclocondensation with methylhydrazine to yield the target compound directly.

Yield : ~65% with 99% HPLC purity after recrystallization.

Quality Control and Analytical Data

Characterization of this compound

  • ¹H NMR (DMSO-d₆) : δ 8.21 (d, 2H, Ar-H), 7.12 (d, 2H, Ar-H), 5.02 (s, 2H, OCH₂), 3.85 (s, 3H, N-CH₃), 6.32 (s, 1H, pyrazole-H).
  • IR (KBr) : 1520 cm⁻¹ (NO₂ asymmetric stretch), 1340 cm⁻¹ (NO₂ symmetric stretch), 1600 cm⁻¹ (C=N pyrazole).
  • HPLC : Purity ≥99% (C18 column, methanol/water 70:30).

Industrial Scalability and Process Optimization

Solvent and Catalyst Selection

  • Preferred Solvent : DMF or ethanol for cyclocondensation; THF for Mitsunobu reactions.
  • Catalysts : Nano-ZnO or montmorillonite K-10 reduce reaction times and improve yields.

Waste Minimization Strategies

  • Recycling Palladium Catalysts : For reduction steps (if intermediates require hydrogenation), Pd/C can be recovered via filtration.
  • Solvent Recovery : Distillation of DMF and THF for reuse.

Chemical Reactions Analysis

Types of Reactions

1-methyl-5-[(4-nitrophenoxy)methyl]-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The nitrophenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to deprotonate the pyrazole ring, facilitating nucleophilic substitution.

Major Products

    Reduction: The major product of the reduction reaction is 1-methyl-5-[(4-aminophenoxy)methyl]-1H-pyrazole.

    Substitution: Depending on the substituent introduced, various derivatives of the original compound can be synthesized.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of pyrazole derivatives, including 1-methyl-5-[(4-nitrophenoxy)methyl]-1H-pyrazole. For instance, compounds with a similar structure have shown efficacy against various bacterial strains such as E. coli, S. aureus, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for these compounds often range from 0.0025 to 12.5 µg/mL, indicating potent antibacterial activity .

CompoundTarget OrganismMIC (µg/mL)
This compoundE. coli12.5
Similar Pyrazole DerivativeS. aureus0.0025
Similar Pyrazole DerivativePseudomonas aeruginosa0.005

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has been well documented, with some compounds exhibiting activity superior to traditional anti-inflammatory drugs like diclofenac sodium . The presence of the nitrophenoxy group in the structure enhances its biological activity by modulating inflammatory pathways.

Anticancer Activity

Research indicates that pyrazole derivatives can act as anticancer agents by inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines . The compound this compound has been evaluated for its potential against specific cancer types, showing promising results in preclinical studies.

Insecticidal Activity

The insecticidal properties of pyrazole derivatives are notable, particularly against agricultural pests like Aphis fabae. Studies have shown that certain derivatives exhibit mortality rates comparable to commercial insecticides such as imidacloprid .

CompoundTarget PestMortality Rate (%) at 12.5 mg/L
This compoundAphis fabae85.7

Synthesis of Functional Materials

The unique chemical structure of this compound allows it to be utilized in the synthesis of functional materials, including polymers and nanocomposites. Its ability to form stable complexes with metal ions has led to its use in developing sensors and catalysts .

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, a series of pyrazole derivatives were synthesized and tested for their antimicrobial properties against a panel of pathogenic bacteria and fungi. The study concluded that the nitrophenyl moiety significantly enhanced the antimicrobial activity of the compounds tested, including this compound .

Case Study 2: Insecticidal Action

Another study focused on evaluating the insecticidal action of novel pyrazole derivatives against agricultural pests. The research demonstrated that certain compounds exhibited high mortality rates against Aphis fabae, suggesting their potential as effective insecticides in agricultural practices .

Mechanism of Action

The mechanism of action of 1-methyl-5-[(4-nitrophenoxy)methyl]-1H-pyrazole largely depends on its interaction with specific molecular targets. For instance, if used as a pharmaceutical agent, it may inhibit or activate certain enzymes or receptors, leading to a therapeutic effect. The nitro group can undergo bioreduction, generating reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Pyrazole Derivatives

Compound Name Substituents Key Structural Differences References
1-Methyl-5-[(4-nitrophenoxy)methyl]-1H-pyrazole 1-Me, 5-(4-nitrophenoxy)methyl Phenoxy linker between nitro and pyrazole N/A
3,5-Bis(4-nitrophenyl)-1H-pyrazole (2o) 3-NO₂Ph, 5-NO₂Ph Direct nitro-phenyl attachments
5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile 1-NO₂Ph, 3-CN, 5-NH₂ Amino and cyano groups; no phenoxy linker
5-Chloro-4-nitro-3-methyl-1-phenyl-1H-pyrazole 1-Ph, 3-Me, 4-NO₂, 5-Cl Nitro on pyrazole ring; chloro substituent

Key Observations :

  • Steric considerations: The phenoxy linker may reduce steric hindrance compared to bulky substituents like trifluoromethyl groups in 1-methyl-5-(trifluoromethyl)-1H-pyrazole .

Comparison with Target Compound :

  • The target compound likely requires a multi-step synthesis involving: Pyrazole core formation (e.g., via hydrazine and diketone cyclization). Nitrophenoxy introduction through nucleophilic substitution or coupling reactions. Similar intermediates (e.g., brominated pyrazoles in ) suggest feasibility for functionalization at the 5-position.

Physicochemical and Spectroscopic Properties

Table 3: Selected Physicochemical Data

Compound Melting Point (°C) IR Peaks (cm⁻¹) NMR Shifts (¹H/¹³C) References
4-(2-(4-Nitrophenyl)hydrazono)-3-methyl-1H-pyrazol-5(4H)-one 207–209 3414 (N–H), 3168 (=C–H), 2948 (C–H) Not reported
3,5-Bis(4-nitrophenyl)-1H-pyrazole (2o) Not reported Aromatic C–H stretching (~3100) δ 8.3–8.5 (aromatic H)
5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile Not reported Nitro (1520, 1340), CN (2230) δ 6.8 (pyrazole H), δ 120–150 (aromatic C)

Key Findings :

  • The nitrophenoxy group in the target compound is expected to show strong IR absorption at ~1520 and 1340 cm⁻¹ (asymmetric and symmetric NO₂ stretching) .
  • ¹H NMR: Aromatic protons on the nitrophenoxy group would resonate at δ 8.0–8.5, similar to 2o .

Implications for Target Compound :

  • The nitrophenoxy group may enhance lipophilicity, improving membrane permeability for antimicrobial or anticancer applications.
  • Structural analogs with nitro groups exhibit anti-inflammatory and antifungal activities, suggesting possible overlapping bioactivity .

Biological Activity

1-Methyl-5-[(4-nitrophenoxy)methyl]-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family, which is recognized for its diverse biological activities. The structural characteristics of this compound, particularly the presence of a nitrophenoxy group, enhance its pharmacological potential. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The compound features a pyrazole core with a methyl group at the first position and a nitrophenoxy group at the fifth position. This unique arrangement contributes to its reactivity and biological efficacy. The electron-withdrawing nature of the nitro group increases nucleophilicity at specific sites on the pyrazole ring, facilitating interactions with biological targets.

Antimicrobial Activity

This compound has shown promising antibacterial and antifungal properties. Research indicates that it exhibits activity against both Gram-positive and Gram-negative bacteria, demonstrating broad-spectrum antimicrobial effects. For instance:

Pathogen TypeActivity Observed
Gram-positive BacteriaEffective
Gram-negative BacteriaEffective
FungiEffective

Studies suggest that the nitrophenoxy moiety enhances interaction with microbial targets, leading to increased efficacy against pathogens .

Anticancer Activity

Recent investigations have highlighted the anticancer potential of this compound. Compounds containing the pyrazole structure have been shown to inhibit the growth of various cancer cell lines, including:

  • Lung cancer
  • Breast cancer (e.g., MDA-MB-231 cells)
  • Colorectal cancer
  • Prostate cancer

For example, studies reported significant antiproliferative activity against breast cancer cells with IC50 values indicating effective concentration levels for inhibition .

Cancer TypeIC50 Value (µM)Reference
Breast Cancer (MDA-MB-231)0.08
Liver Cancer (HepG2)0.07

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties , which are crucial in treating various inflammatory conditions. Studies have demonstrated its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. The following table summarizes key findings:

Inflammatory MarkerInhibition (%)Concentration (µM)Reference
TNF-α61–85%10
IL-676–93%10

Case Studies

A notable study focused on synthesizing and evaluating derivatives of pyrazoles, including this compound. The research involved in vitro assays demonstrating significant antimicrobial and anticancer activities across various cell lines .

Another investigation highlighted the synthesis of similar compounds, revealing their potential as effective anti-inflammatory agents through inhibition of specific pathways involved in inflammation .

Q & A

Q. How can the synthesis of 1-methyl-5-[(4-nitrophenoxy)methyl]-1H-pyrazole be optimized for higher yields?

Methodological Answer:

  • Key Reaction Parameters : Optimize solvent systems (e.g., THF/water mixtures for click chemistry), catalysts (e.g., copper sulfate/sodium ascorbate for azide-alkyne cycloadditions), and temperature (50–80°C) to enhance regioselectivity .
  • Purification : Use column chromatography with silica gel and gradients of ethyl acetate/hexane for intermediates. Recrystallization in ethanol improves final product purity .
  • Example : A hybrid pyrazole-triazole compound achieved 61% yield via 16-hour reflux in THF/water at 50°C .

Q. What spectroscopic and crystallographic techniques confirm the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR peaks to identify substituents (e.g., nitrophenoxy methyl groups at δ 4.2–4.5 ppm for CH2_2, aromatic protons at δ 7.5–8.3 ppm) .
  • IR Spectroscopy : Detect nitro (1520–1350 cm1^{-1}) and ether (1250–1150 cm1^{-1}) functional groups .
  • X-Ray Crystallography : Resolve dihedral angles between aromatic rings (e.g., 16.83° for methoxyphenyl-pyrazole interactions) to confirm stereoelectronic effects .

Q. How is purity assessed during synthesis?

Methodological Answer:

  • HPLC : Use C18 columns with acetonitrile/water mobile phases (e.g., 70:30 v/v) and UV detection at 254 nm .
  • Melting Point Analysis : Compare observed values (e.g., 449 K for a related pyrazole) to literature data .
  • Elemental Analysis : Verify C, H, N, O percentages within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can researchers evaluate the biological activity of this compound, such as antibacterial effects?

Methodological Answer:

  • In Vitro Assays : Use agar dilution (MIC determination) or microdilution (96-well plates) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Enzyme Inhibition : Screen against target enzymes (e.g., bacterial DNA gyrase) via fluorescence-based assays with IC50_{50} calculations .
  • Example : Pyrazole-carboxamide derivatives showed MICs of 8–32 µg/mL against S. aureus .

Q. How should contradictory data in molecular formulas or bioactivity be resolved?

Methodological Answer:

  • Structural Reanalysis : Repeat synthesis and characterize via high-resolution mass spectrometry (HRMS) to confirm molecular formulas (e.g., resolving discrepancies between C7_7H10_{10}N4_4O2_2 and C6_6H9_9N3_3O2_2 in related pyrazoles) .
  • Bioactivity Reproducibility : Test under standardized conditions (e.g., fixed inoculum size, pH 7.4) to minimize variability .

Q. What mechanistic insights explain the reactivity of the nitro and ether substituents?

Methodological Answer:

  • Electrophilic Substitution : Nitro groups direct electrophiles to meta positions, while ethers activate ortho/para sites. Use DFT calculations (e.g., Gaussian 09) to map electron density .
  • Reduction Pathways : Catalytic hydrogenation (H2_2, Pd/C) converts nitro to amino groups, altering bioactivity. Monitor via TLC or in situ IR .

Q. How do structural modifications influence structure-activity relationships (SAR)?

Methodological Answer:

  • Dihedral Angle Analysis : Compare X-ray data (e.g., 48.97° phenyl-pyrazole angles) to bioactivity; planar structures enhance membrane penetration .
  • Substituent Effects : Replace 4-nitrophenoxy with electron-withdrawing (e.g., -CF3_3) or donating (-OCH3_3) groups. Assess via logP (HPLC) and IC50_{50} trends .
  • Example : Methoxy substituents increased antibacterial potency by 4-fold in pyrazole-thiazole hybrids .

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